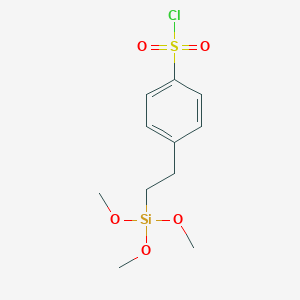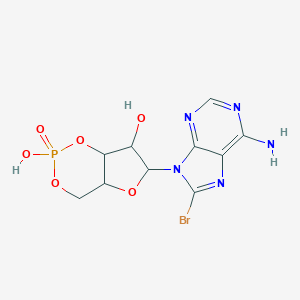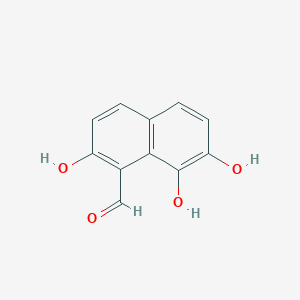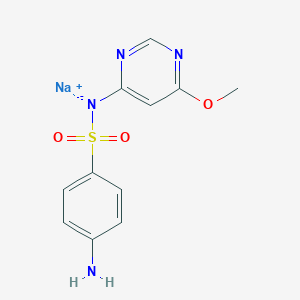
Sulfamonométhoxine sodique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamonomethoxine (sodium) is a long-acting sulfonamide antibiotic. It is effective against a wide range of bacteria, including Streptococcus species, Staphylococcus species, Escherichia coli, Shigella species, and some strains of Proteus species. It is also active against Neisseria gonorrhoeae, Neisseria meningitides, Chlamydia species, Toxoplasma gondii, and Plasmodium . Sulfamonomethoxine (sodium) is rapidly absorbed from the gastrointestinal tract and can penetrate the blood-brain barrier . It is known for its relatively low toxicity and is commonly used in veterinary medicine .
Applications De Recherche Scientifique
Sulfamonomethoxine (sodium) has several scientific research applications:
Chemistry: It is used in studies involving advanced oxidation processes for the degradation of organic pollutants.
Medicine: It is used as an antibiotic to treat infections caused by a variety of bacteria and protozoa.
Industry: It is used in veterinary medicine to treat bacterial infections in animals.
Mécanisme D'action
Sulfamonomethoxine (sodium) acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid. By preventing the production of folate in bacteria, it ultimately suppresses bacterial DNA replication . This inhibition of folic acid synthesis is crucial for the antimicrobial activity of sulfonamide antibiotics .
Similar Compounds:
Sulfadimethoxine: Another long-acting sulfonamide antibiotic with a similar mechanism of action.
Sulfamethazine: A sulfonamide antibiotic that also inhibits dihydropteroate synthetase.
Uniqueness: Sulfamonomethoxine (sodium) is unique due to its broad-spectrum activity against various bacteria and protozoa, its ability to penetrate the blood-brain barrier, and its relatively low toxicity . It is particularly effective in veterinary applications, making it a valuable compound in animal healthcare .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sulfamonomethoxine involves several steps. One method starts with dimethyl malonate as the raw material. Under the catalysis of sodium methylate, it undergoes cyclization with methane amide, followed by chlorination, condensation, and methoxy reaction. The final product is obtained through calcium salt refining .
Industrial Production Methods: For industrial production, sulfamonomethoxine sodium injection is prepared using the following raw materials: sulfamonomethoxine sodium, trimethoprim, an organic solvent, injection water, and a pH regulator. The process involves dissolving sulfamonomethoxine sodium in a solvent mixture of organic solvent and injection water, ensuring stability and high product yield .
Analyse Des Réactions Chimiques
Types of Reactions: Sulfamonomethoxine (sodium) undergoes various chemical reactions, including:
Oxidation: It can be degraded in aqueous solutions using advanced oxidation processes such as UV/Oxone.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Substitution: Strong nucleophiles and appropriate solvents are used for substitution reactions.
Major Products: The major products formed from these reactions include various intermediate compounds identified using liquid chromatography and mass spectroscopy .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sulfamonomethoxine sodium involves the reaction of sulfanilamide with paraformaldehyde and sodium methoxide in a solvent to form Sulfamonomethoxine. The Sulfamonomethoxine is then converted to its sodium salt form by reacting it with sodium hydroxide.", "Starting Materials": [ "Sulfanilamide", "Paraformaldehyde", "Sodium methoxide", "Sodium hydroxide", "Solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Dissolve sulfanilamide in the solvent and add paraformaldehyde and sodium methoxide. Heat the mixture under reflux for several hours.", "Step 2: Cool the mixture and filter the precipitate formed. Wash the precipitate with water and dry it to obtain Sulfamonomethoxine.", "Step 3: Dissolve the Sulfamonomethoxine in water and add sodium hydroxide. Stir the mixture until the Sulfamonomethoxine is completely dissolved.", "Step 4: Adjust the pH of the solution to around 7-8 using hydrochloric acid or sulfuric acid. The Sulfamonomethoxine sodium will precipitate out of the solution.", "Step 5: Filter the precipitate, wash it with water, and dry it to obtain the final product, Sulfamonomethoxine sodium." ] } | |
Numéro CAS |
38006-08-5 |
Formule moléculaire |
C11H12N4NaO3S |
Poids moléculaire |
303.30 g/mol |
Nom IUPAC |
sodium;(4-aminophenyl)sulfonyl-(6-methoxypyrimidin-4-yl)azanide |
InChI |
InChI=1S/C11H12N4O3S.Na/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3,(H,13,14,15); |
Clé InChI |
APLNGTHIKMFPLN-UHFFFAOYSA-N |
SMILES isomérique |
COC1=NC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
SMILES |
COC1=NC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
SMILES canonique |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
Apparence |
Powder |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




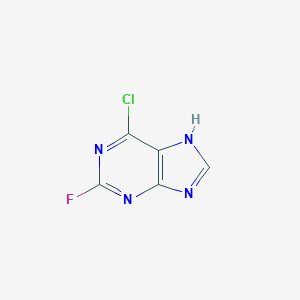
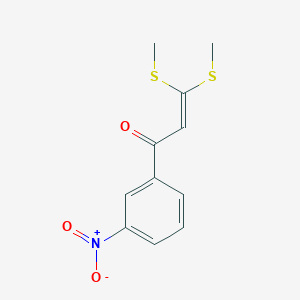
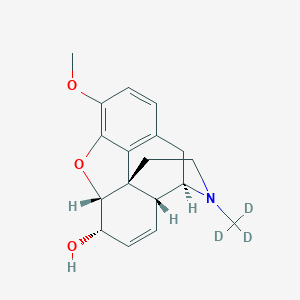

![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)


![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)
